molecular formula C10H9NO2S B360996 1-(Benzenesulfonyl)cyclopropane-1-carbonitrile CAS No. 36674-50-7

1-(Benzenesulfonyl)cyclopropane-1-carbonitrile

Cat. No. B360996
CAS RN: 36674-50-7
M. Wt: 207.25g/mol
InChI Key: WNGQBJMKDBITJT-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C10H9NO2S and a molecular weight of 207.25g/mol . It has gained interest in both scientific research and industry applications.


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of sodium hydroxide and N-benzyl-N,N,N-triethylammonium chloride at 20℃ for 3 hours, yielding a 90% product . Another method involves the use of sodium hydroxide for 1 hour with cooling in a water bath, yielding a 71% product . Other methods involve the use of hydrogen chloride and acetic acid for 3 hours with heating .

Scientific Research Applications

  • Chlorination and Structural Analysis : The structure of compounds related to 1-(Benzenesulfonyl)cyclopropane-1-carbonitrile has been a subject of interest. For example, Ülkü et al. (1995) studied the chlorination during an epoxidation reaction involving a similar compound, where two nonplanar six-membered carbon rings, including one fused to a cyclopropane ring, were observed (Ülkü, Tahir, Menzek, & Balcı, 1995).

  • Silver-Catalyzed Carbon-Carbon Bond Formation : Pati and Liu (2012) reported a silver-catalyzed cyclization of compounds including 1-(2,2-dimethyl-cyclopropyl)methyl ketones to produce 1,2,4-trisubstituted benzenes, a process involving cyclopropane cleavage followed by aromatization (Pati & Rai‐Shung Liu, 2012).

  • Dicyanomethylene Compounds as Cyanation Reagents : Döpp et al. (2002) explored the use of dicyanomethylene compounds, including those related to this compound, as cyanation reagents, highlighting their role in the formation of carbonitriles (Döpp, Jüschke, & Henkel, 2002).

  • Synthesis and Reactions of Cyclopropane Derivatives : Aelterman et al. (1999) focused on the synthesis and reactions of 1-amino-2,2-dialkylcyclopropane-1-carbonitriles, a category that includes this compound, providing insights into the chemistry of geminally functionalized cyclopropanes (Aelterman, Tehrani, Coppens, Huybrechts, Kimpe, Tourwé, & Declercq, 1999).

  • Tricarbonyl-Chromium Complexes of Benzannelated Cycloproparenes : Müller et al. (1989) explored the complexation reactions involving cyclopropane derivatives, which can provide insights into the chemical behavior of compounds like this compound (Müller, Bernardinelli, Jacquier, & Ricca, 1989).

  • Cyclopropanation and C-H Insertion Reactions with Metal Carbenoids : Archambeau, Miege, Meyer, & Cossy (2015) investigated the activation of unsaturated carbon-carbon bonds in cyclopropenes, a category relevant to the study of this compound, focusing on cyclopropanation and C-H insertion reactions (Archambeau, Miege, Meyer, & Cossy, 2015).

properties

IUPAC Name

1-(benzenesulfonyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c11-8-10(6-7-10)14(12,13)9-4-2-1-3-5-9/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGQBJMKDBITJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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